molecular formula C13H13NO2 B8370985 (5-Phenoxymethyl-pyridin-2-yl)-methanol

(5-Phenoxymethyl-pyridin-2-yl)-methanol

Cat. No.: B8370985
M. Wt: 215.25 g/mol
InChI Key: VPAWYFRUVXUTHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Phenoxymethyl-pyridin-2-yl)-methanol is a useful research compound. Its molecular formula is C13H13NO2 and its molecular weight is 215.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

[5-(phenoxymethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C13H13NO2/c15-9-12-7-6-11(8-14-12)10-16-13-4-2-1-3-5-13/h1-8,15H,9-10H2

InChI Key

VPAWYFRUVXUTHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CN=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-5-phenoxymethyl-pyridine described in Preparation Example 186 (323 mg, 1.62 mmol) in methylene chloride was added 3-chloroperoxylbenzoic acid (473 mg, 1.78 mmol, 65%) at 0° C., and the solution was stirred at room temperature for 7 hours. An aqueous solution of saturated sodium bicarbonate was added to the reaction solution at 0° C., which was then partitioned with ethyl acetate. The organic layer was separated, washed with an aqueous solution of saturated sodium bicarbonate and brine, and then, dried over anhydrous magnesium sulfate. The organic layer was filtered, then, the solvent was evaporated in vacuo. Acetic anhydride (4 mL) was added to this residue, which was then stirred for 30 minutes at 120° C. This reaction solution was cooled to room temperature, then, the solvent was evaporated in vacuo. Ethanol (5 mL), and an aqueous solution of 5N sodium hydroxide (2 mL) were added to this residue, and the solution was stirred at room temperature for 45 minutes. This reaction solution was concentrated in vacuo, the residue was partitioned in water and ethyl acetate. The organic layer was separated, washed with brine, and then, dried over anhydrous magnesium sulfate. The organic layer was filtered, then, the solvent was evaporated in vacuo, the residue was purified by NH silica gel column chromatography (heptane/ethyl acetate=1/1), and the title compound (167 mg, 48%) was obtained as a white solid.
Name
2-methyl-5-phenoxymethyl-pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 186
Quantity
323 mg
Type
reactant
Reaction Step Two
Quantity
473 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
48%

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